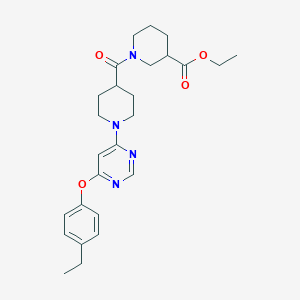
Ethyl 1-(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 1-(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C26H34N4O4 and its molecular weight is 466.582. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 1-(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-3-carboxylate is a complex organic compound belonging to the class of piperidine derivatives. Its molecular formula is C26H34N4O4 with a molecular weight of 466.6 g/mol. The compound exhibits significant potential in medicinal chemistry, particularly in therapeutic applications targeting various biological pathways.
Structure and Properties
The compound features a piperidine core, which is further substituted with multiple functional groups, including ethyl and phenoxy moieties. This structural complexity is essential for its biological activity, as it influences interactions with biological targets such as enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C26H34N4O4 |
| Molecular Weight | 466.6 g/mol |
| CAS Number | 1115998-91-8 |
The biological activity of this compound is hypothesized to involve interactions with specific targets within cellular pathways. For instance, its structure suggests potential inhibition of fatty acid amide hydrolase (FAAH), an enzyme that regulates endocannabinoid signaling by hydrolyzing anandamide and other bioactive lipids. Inhibition of FAAH can lead to increased levels of these lipids, which are implicated in pain modulation, inflammation, and neuroprotection .
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Analgesic Properties : Studies have shown that FAAH inhibitors can attenuate pain responses in animal models. For example, a related compound demonstrated efficacy in reducing tactile allodynia and thermal hyperalgesia in rat models of neuropathic pain .
- Anti-inflammatory Activity : The modulation of endocannabinoid levels through FAAH inhibition may provide therapeutic benefits in inflammatory conditions, suggesting that this compound could be beneficial in treating diseases characterized by chronic inflammation.
- Neuroprotective Effects : Enhanced levels of endocannabinoids have been linked to neuroprotection, indicating that this compound may possess neuroprotective properties.
Case Studies
In a study evaluating the effects of related piperidine derivatives, compounds were tested for their ability to inhibit FAAH activity and modulate pain response in vivo. The results indicated that these derivatives significantly increased levels of endogenous cannabinoids in the brain, leading to reduced pain sensitivity and inflammation .
Eigenschaften
IUPAC Name |
ethyl 1-[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4/c1-3-19-7-9-22(10-8-19)34-24-16-23(27-18-28-24)29-14-11-20(12-15-29)25(31)30-13-5-6-21(17-30)26(32)33-4-2/h7-10,16,18,20-21H,3-6,11-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQKBWDREPUKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCCC(C4)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














